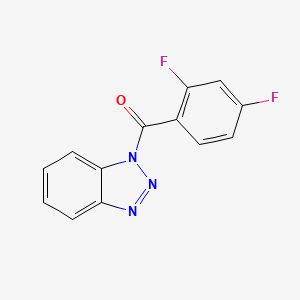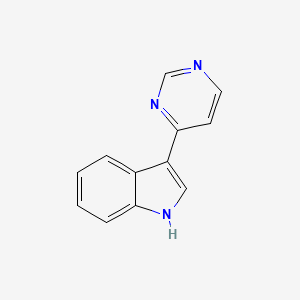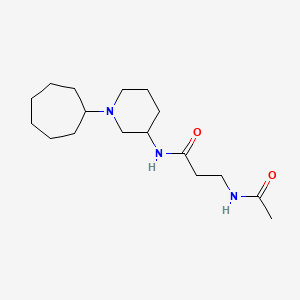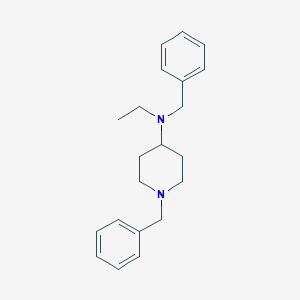![molecular formula C23H29N5O B6127518 N-[(Z)-1H-indol-3-ylmethylideneamino]-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carboxamide](/img/structure/B6127518.png)
N-[(Z)-1H-indol-3-ylmethylideneamino]-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(Z)-1H-indol-3-ylmethylideneamino]-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carboxamide” is a complex organic compound that features an indole moiety, a pyrazole ring, and a cyclododecane structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be approached through a multi-step process:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Cyclododecane Formation: The cyclododecane structure can be synthesized through a series of cyclization reactions.
Coupling Reactions: The final compound can be obtained by coupling the indole derivative with the pyrazole ring and the cyclododecane structure under specific reaction conditions, such as using a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may lead to the formation of indole-3-carboxylic acid derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Potential use in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds containing indole and pyrazole moieties can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole moiety and can undergo similar reactions.
Pyrazole-3-carboxamide: Shares the pyrazole ring and can undergo similar reactions.
Cyclododecane derivatives: Shares the cyclododecane structure and can undergo similar reactions.
Uniqueness
The uniqueness of “N-[(Z)-1H-indol-3-ylmethylideneamino]-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carboxamide” lies in its combination of three distinct structural motifs, which may confer unique biological activities and chemical reactivity.
Propriétés
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c29-23(28-25-16-17-15-24-20-13-10-9-11-18(17)20)22-19-12-7-5-3-1-2-4-6-8-14-21(19)26-27-22/h9-11,13,15-16,24H,1-8,12,14H2,(H,26,27)(H,28,29)/b25-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFGXPOUQSNRMZ-XYGWBWBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC2=C(CCCC1)C(=NN2)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCCC2=C(CCCC1)C(=NN2)C(=O)N/N=C\C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(2,2-dimethylpropyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6127446.png)
![4-({5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B6127449.png)
![[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6127455.png)
![(5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B6127458.png)

![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1-cyclopentene-1-carboxamide](/img/structure/B6127472.png)
![5-bromo-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B6127478.png)
![4-(3-furylmethyl)-3-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2-piperazinone](/img/structure/B6127485.png)
![4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6127497.png)

![(NE)-N-[1-(1H-indol-3-yl)-2-phenylethylidene]hydroxylamine](/img/structure/B6127525.png)
![1-Ethyl-4-[[methyl-(6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]methyl]pyrrolidin-2-one](/img/structure/B6127533.png)


